molecular formula C20H34NO2+ B11574532 N-benzyl-N,N,2-trimethyl-2-(4,4,6-trimethyl-1,3-dioxan-2-yl)propan-1-aminium

N-benzyl-N,N,2-trimethyl-2-(4,4,6-trimethyl-1,3-dioxan-2-yl)propan-1-aminium

Cat. No.: B11574532
M. Wt: 320.5 g/mol
InChI Key: YNHRDZNKRQDHKG-UHFFFAOYSA-N
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Description

BENZYLDIMETHYL[2-METHYL-2-(4,4,6-TRIMETHYL-1,3-DIOXAN-2-YL)PROPYL]AZANIUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group, a dimethylamino group, and a dioxane ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYLDIMETHYL[2-METHYL-2-(4,4,6-TRIMETHYL-1,3-DIOXAN-2-YL)PROPYL]AZANIUM typically involves multiple steps, including the formation of the dioxane ring and the introduction of the benzyl and dimethylamino groups. Common reagents used in the synthesis include benzyl chloride, dimethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing the production time, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

BENZYLDIMETHYL[2-METHYL-2-(4,4,6-TRIMETHYL-1,3-DIOXAN-2-YL)PROPYL]AZANIUM undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

BENZYLDIMETHYL[2-METHYL-2-(4,4,6-TRIMETHYL-1,3-DIOXAN-2-YL)PROPYL]AZANIUM has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYLDIMETHYL[2-METHYL-2-(4,4,6-TRIMETHYL-1,3-DIOXAN-2-YL)PROPYL]AZANIUM involves its interaction with specific molecular targets. The benzyl and dimethylamino groups can interact with enzymes and receptors, modulating their activity. The dioxane ring provides structural stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • BENZYLDIMETHYL[2-METHYL-2-(4,4,6-TRIMETHYL-1,3-DIOXAN-2-YL)PROPYL]AZANIUM
  • 2,4,6-Trimethyl-1,3-phenylenediamine
  • 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Uniqueness

BENZYLDIMETHYL[2-METHYL-2-(4,4,6-TRIMETHYL-1,3-DIOXAN-2-YL)PROPYL]AZANIUM stands out due to its unique combination of functional groups and structural features. The presence of the dioxane ring and the specific arrangement of the benzyl and dimethylamino groups provide distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H34NO2+

Molecular Weight

320.5 g/mol

IUPAC Name

benzyl-dimethyl-[2-methyl-2-(4,4,6-trimethyl-1,3-dioxan-2-yl)propyl]azanium

InChI

InChI=1S/C20H34NO2/c1-16-13-20(4,5)23-18(22-16)19(2,3)15-21(6,7)14-17-11-9-8-10-12-17/h8-12,16,18H,13-15H2,1-7H3/q+1

InChI Key

YNHRDZNKRQDHKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C(C)(C)C[N+](C)(C)CC2=CC=CC=C2)(C)C

Origin of Product

United States

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